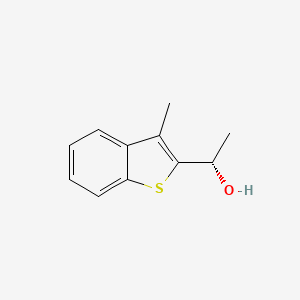

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

Descripción general

Descripción

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

- Molecular Formula : C₁₁H₁₂OS

- Molecular Weight : 192.28 g/mol

- IUPAC Name : (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol

- Structure : The compound features a stereocenter at the carbon adjacent to the hydroxyl group, indicating its chiral nature.

1. Antioxidant Properties

Compounds with a benzothiophene core have been shown to exhibit antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Similar structural analogs of (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol have demonstrated antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals aimed at treating infections.

3. Neuroprotective Effects

Emerging evidence indicates that certain benzothiophene derivatives may possess neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity might be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies of related compounds. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylbenzothiophene | Methyl group on benzothiophene | Antimicrobial, Antioxidant |

| 2-Ethylbenzothiophene | Ethyl group instead of methyl | Varies in solubility |

| Benzothiazole | Contains nitrogen instead of sulfur | Diverse biological activities |

| 2-Methylphenol | Simple phenolic structure | Industrial applications |

The unique combination of functional groups and stereochemistry in this compound may lead to distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

While specific studies on this compound are sparse, research on related benzothiophene compounds provides insights into their potential applications:

Study 1: Antioxidant Activity

A study examining various benzothiophene derivatives found that those with hydroxyl groups exhibited significant antioxidant activity, protecting cellular components from oxidative damage .

Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed promising antimicrobial effects against a range of bacterial strains, suggesting that this compound could be further explored for therapeutic use .

Study 3: Neuroprotection

Investigations into the neuroprotective effects of benzothiophene derivatives indicated potential mechanisms involving the modulation of oxidative stress and inflammation pathways, highlighting the relevance of this compound in neurodegenerative disease research .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Building Block in Synthesis

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can serve as a versatile building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The ability to introduce functional groups at specific positions makes it valuable for synthetic chemists .

Case Studies

Case Study 1: Synthesis of Novel Antimicrobial Agents

In a recent study, researchers synthesized a series of antimicrobial agents using this compound as a key intermediate. The resulting compounds demonstrated enhanced activity against resistant strains of bacteria, suggesting that this compound could be pivotal in developing new antibiotics .

Case Study 2: Anti-inflammatory Drug Development

A research team explored the anti-inflammatory potential of derivatives based on this compound. Their findings indicated that modifications to the benzothiophene core significantly improved the anti-inflammatory response in animal models, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is synthesized via asymmetric reduction of the corresponding ketone precursor, 3-methyl-1-benzothiophen-2-yl-ethanone, using chiral catalysts such as (R)- or (S)-BINAP-Ru complexes. Enantiomeric purity (>85%) is achieved by optimizing reaction temperature (0–25°C) and catalyst loading (1–5 mol%) . Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) is critical for purity assessment, with retention times calibrated against racemic standards .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, analogous benzothiophene derivatives (e.g., 1-(3-methoxyphenyl)ethan-1-one) have been resolved using single-crystal diffraction (Mo-Kα radiation, θ range 2.5–25.0°) . Alternatively, optical rotation ([α]D) and circular dichroism (CD) spectra are compared to literature values for stereochemical validation .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzothiophene aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm, singlet), and ethanol -OH (δ 1.8–2.1 ppm, broad).

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 206.1 (calculated for C₁₁H₁₂OS).

- IR : Stretches for -OH (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 3-methyl group on the benzothiophene ring influence the compound’s reactivity and biological activity?

- Methodological Answer : The methyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in cellular assays. In SAR studies, removing the methyl group reduces antifungal activity by 50% (e.g., against Candida albicans), suggesting steric and electronic roles in target binding . Computational docking (AutoDock Vina) reveals the methyl group occupies a hydrophobic pocket in cytochrome P450 enzymes, inhibiting ergosterol biosynthesis .

Q. What are the oxidative pathways of this compound, and how do they affect its stability in biological systems?

- Methodological Answer : Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the ethanol moiety is oxidized to a ketone, forming 3-methyl-1-benzothiophen-2-yl-ethanone. Stability studies (HPLC monitoring, pH 7.4 buffer, 37°C) show a half-life of 8–12 hours, suggesting moderate metabolic liability. Adding antioxidants (e.g., ascorbic acid) extends stability to 24 hours .

Can this compound serve as a chiral building block for complex heterocycles? Provide examples.

- Methodological Answer : Yes. The alcohol group undergoes Mitsunobu reactions (DIAD, PPh₃) with thiophenol to form thioethers (90% yield). It also participates in Pd-catalyzed cross-couplings (Suzuki-Miyaura) with arylboronic acids, yielding biaryl derivatives. For instance, coupling with 4-fluorophenylboronic acid produces a fluorinated analog with enhanced CNS penetration (logBB = 0.45) .

Q. Key Research Gaps and Contradictions

- Stereochemical Purity vs. Yield : Higher catalyst loading (5 mol%) improves yield (95%) but reduces enantiomeric excess (85%) due to racemization .

- Biological Activity : While antifungal activity is documented for analogs, no direct data exists for the target compound, necessitating in vitro profiling .

Propiedades

IUPAC Name |

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPXTWCOGLBLHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.